Yunnaneic acid B

Description

Contextualization within Natural Products Chemistry Research

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, known as secondary metabolites, often possess significant biological activities, making them a cornerstone of drug discovery and pharmacological research. mdpi.comresearchgate.net Polyphenols, a large class of plant-derived secondary metabolites, are of particular interest due to their diverse chemical structures and well-documented health benefits, such as antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net

Yunnaneic acid B belongs to this important class of polyphenolic compounds. researchgate.net It is a derivative of caffeic acid, a hydroxycinnamic acid that serves as a fundamental building block for a vast array of natural products. mdpi.comresearchgate.netebi.ac.uk Research into compounds like this compound is driven by the quest to understand the complex chemical diversity of the natural world and to uncover novel molecular architectures that may lead to new therapeutic agents. researchgate.net The study of such intricate molecules contributes significantly to our understanding of biosynthesis, chemical synthesis, and the structure-activity relationships of pharmacologically active compounds. mdpi.comnih.gov

Historical Perspective of Isolation and Initial Characterization Studies

The initial discovery and characterization of this compound occurred in the mid-1990s as part of a broader investigation into the chemical constituents of the roots of Salvia yunnanensis, a plant used in traditional medicine. nih.govacs.orgmdpi.com In this seminal study, this compound was isolated alongside three other related compounds: Yunnaneic acids A, C, and D. acs.orgresearchgate.net The elucidation of their complex structures was a significant achievement, accomplished through the use of advanced spectroscopic techniques, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and the application of the circular dichroic exciton (B1674681) chirality method to establish their absolute configurations. acs.org

For a considerable time, this compound was believed to be a unique metabolite of Salvia yunnanensis. mdpi.com However, research published in 2017 expanded its known botanical distribution. A study identified this compound as a component of the aerial parts of Pulmonaria officinalis L. (common lungwort) and subsequently in Pulmonaria obscura Dumort. nih.govacs.org This was the first report of this compound in the Boraginaceae family, indicating a wider distribution in the plant kingdom than previously assumed. mdpi.comacs.org This discovery also sparked new interest in its biological properties, particularly its antioxidant potential. nih.govacs.org

Classification within the Caffeic Acid Oligomer Family

This compound is classified as a complex oligomer of caffeic acid. researchgate.netnih.gov Caffeic acid (3,4-dihydroxycinnamic acid) is a simple phenolic acid that can undergo various enzymatic and chemical reactions to form more complex structures. mdpi.comebi.ac.uk Yunnaneic acids represent a particularly intricate subgroup of these derivatives.

Structurally, the yunnaneic acids are defined by their degree of oligomerization and their core skeletal features. Yunnaneic acids C and D are classified as trimers of caffeic acid, meaning they are formed from three caffeic acid units. nih.govacs.org They possess a unique bicyclo[2.2.2]octene skeleton, which is thought to be formed biogenetically through a Diels-Alder-type reaction between rosmarinic acid (an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid) and another molecule of caffeic acid. acs.orgresearchgate.netjst.go.jp

This compound is a step further in complexity, classified as a hexamer of caffeic acid (composed of six caffeic acid units). researchgate.netnih.govacs.org It is specifically described as a symmetrical dimer composed of two Yunnaneic acid C units linked together. researchgate.netacs.orgresearchgate.net This dimeric structure features a challenging spiroacetal linkage that connects the two trimeric monomers. acs.org The intricate, three-dimensional architecture of this compound places it among the more structurally complex members of the caffeic acid oligomer family, presenting a significant challenge for total synthesis. nih.govacs.org

Structure

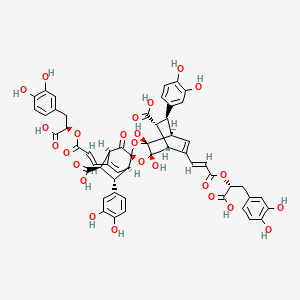

2D Structure

Properties

Molecular Formula |

C54H46O25 |

|---|---|

Molecular Weight |

1094.9 g/mol |

IUPAC Name |

(1R,1'R,2R,2'R,3'S,4S,4'R,6S,7R,8R,9S)-6',11-bis[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-3',9-bis(3,4-dihydroxyphenyl)-2,6-dihydroxy-7'-oxospiro[3,5-dioxatricyclo[5.2.2.02,6]undec-10-ene-4,8'-bicyclo[2.2.2]oct-5-ene]-2',8-dicarboxylic acid |

InChI |

InChI=1S/C54H46O25/c55-29-7-1-21(13-33(29)59)15-37(48(66)67)76-39(63)11-5-23-17-27-41(24-3-9-31(57)35(61)19-24)44(50(70)71)43(23)47(65)52(27)78-53(74)28-18-26(6-12-40(64)77-38(49(68)69)16-22-2-8-30(56)34(60)14-22)46(54(53,75)79-52)45(51(72)73)42(28)25-4-10-32(58)36(62)20-25/h1-14,17-20,27-28,37-38,41-46,55-62,74-75H,15-16H2,(H,66,67)(H,68,69)(H,70,71)(H,72,73)/b11-5+,12-6+/t27-,28-,37-,38-,41+,42+,43+,44-,45-,46+,52+,53-,54+/m1/s1 |

InChI Key |

UYOUXKDGHGVDEM-IHCLBPEESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C[C@@H]3[C@@H]([C@H]([C@H]2C(=O)[C@]34O[C@@]5([C@@H]6C=C([C@H]([C@@]5(O4)O)[C@@H]([C@H]6C7=CC(=C(C=C7)O)O)C(=O)O)/C=C/C(=O)O[C@H](CC8=CC(=C(C=C8)O)O)C(=O)O)O)C(=O)O)C9=CC(=C(C=C9)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC3C(C(C2C(=O)C34OC5(C6C=C(C(C5(O4)O)C(C6C7=CC(=C(C=C7)O)O)C(=O)O)C=CC(=O)OC(CC8=CC(=C(C=C8)O)O)C(=O)O)O)C(=O)O)C9=CC(=C(C=C9)O)O)O)O |

Synonyms |

yunnaneic acid B |

Origin of Product |

United States |

Discovery, Occurrence, and Isolation Methodologies

Plant Sources and Biodiversity Exploration for Yunnaneic Acid B

This compound, a complex phenolic compound, was initially found in specific plant species, leading to further exploration of its distribution in the plant kingdom.

Salvia yunnanensis as an Original Source

The primary and original source for the isolation of this compound is the roots of Salvia yunnanensis C.H. Wright, a plant species belonging to the Lamiaceae family. nih.govresearchgate.net This plant is also the source of other related compounds, namely Yunnaneic acids A, C, and D. researchgate.netacs.org this compound is structurally considered a hexamer of caffeic acid and is formed from two molecules of Yunnaneic acid C. nih.govresearchgate.net

Identification in Pulmonaria officinalis and Pulmonaria obscura

Subsequent research has identified this compound in other plant species outside of the Salvia genus. Notably, it has been detected in the aerial parts of Pulmonaria officinalis L. (lungwort) and Pulmonaria obscura Dumort. mdpi.comresearchgate.netnih.gov This discovery marked the first confirmation of this compound's presence in the Boraginaceae family. researchgate.netnih.gov Studies have shown the concentration of this compound in P. officinalis to be between 0.2 and 1.8 mg/g of dry weight. mdpi.comnih.gov The identification of this compound in Pulmonaria species was significant as it was previously thought to be unique to Salvia yunnanensis. mdpi.comnih.gov

Exploration of Other Botanical Families and Species

The discovery of this compound in both the Lamiaceae and Boraginaceae families suggests a wider distribution than initially known. nih.govresearchgate.net While Salvia yunnanensis and Pulmonaria species are the most well-documented sources, related neolignans with a similar bicyclo[2.2.2]octene framework have been found in other plants, such as Helicteres isora and Cordia rufescens. conicet.gov.ar This indicates the potential for discovering this compound or structurally similar compounds in other botanical families, warranting further biodiversity exploration.

| Plant Species | Family | Plant Part | Key Findings |

| Salvia yunnanensis | Lamiaceae | Roots | Original source of Yunnaneic acids A, B, C, and D. nih.govresearchgate.net |

| Pulmonaria officinalis | Boraginaceae | Aerial Parts | First identification outside the Salvia genus; concentration of 0.2-1.8 mg/g DW. mdpi.comresearchgate.netnih.govnih.gov |

| Pulmonaria obscura | Boraginaceae | Aerial Parts | Confirmed presence, expanding its known occurrence within the Boraginaceae family. researchgate.netnih.govmdpi.com |

Advanced Chromatographic Separation Techniques for Isolation

The isolation and purification of this compound from plant extracts necessitate the use of advanced chromatographic methods due to the complexity of the phytochemical mixtures.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and isolation of this compound. mdpi.comnih.govthermofisher.com This method is employed after initial separation steps to yield highly pure compounds. rssl.com For instance, after unsatisfactory separation with other methods, fractions containing this compound can be further purified using preparative HPLC with a mobile phase such as methanol (B129727) and water containing 0.1% acetic acid. nih.gov The goal of preparative HPLC is to isolate molecules, which differs from analytical HPLC that focuses on identification and quantification. thermofisher.com

Column Chromatography and Flash Chromatography Applications

Column chromatography is a fundamental and widely used technique for the separation of compounds from plant extracts. rnlkwc.ac.inbyjus.com It separates molecules based on their differential adsorption to a stationary phase, such as silica (B1680970) gel, as they are moved through the column by a mobile phase. rnlkwc.ac.inbyjus.comyoutube.com This method is effective for the initial fractionation of crude extracts to separate various classes of compounds, including terpenoids and other phenolics that may be present alongside this compound. researchgate.net The separated fractions can then be further purified using techniques like preparative HPLC. libretexts.org While specific details on the use of flash chromatography for this compound are not extensively documented in the provided results, it is a rapid form of column chromatography that could be applied in the initial purification stages.

| Chromatographic Technique | Principle | Application in this compound Isolation |

| Preparative HPLC | High-pressure liquid chromatography for purification and isolation of molecules. thermofisher.com | Used for the final purification of this compound from semi-purified fractions to achieve high purity. mdpi.comnih.gov |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase as a mobile phase passes through. rnlkwc.ac.inbyjus.com | Employed for the initial fractionation of crude plant extracts to separate different classes of compounds before further purification. researchgate.net |

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) is a crucial analytical technique used for the separation and identification of compounds within a mixture, such as plant extracts containing this compound. khanacademy.org In the context of fractionating extracts from sources like Pulmonaria officinalis, TLC helps to monitor the purification process and identify fractions rich in the target compound. mdpi.com

The separation on a TLC plate relies on the differential partitioning of compounds between a stationary phase (commonly silica gel) and a mobile phase (a solvent system). khanacademy.org For the analysis of phenolic compounds, including derivatives of caffeic acid, specific solvent systems are employed. A documented mobile phase for separating constituents of a Pulmonaria officinalis extract, known to contain this compound, consists of a mixture of acetonitrile, water, chloroform, and formic acid. mdpi.com The components of this system are detailed in the table below.

Table 1: TLC Mobile Phase for this compound Containing Extracts

| Solvent Component | Ratio (v/v) |

|---|---|

| Acetonitrile (MeCN) | 100 |

| Water (H₂O) | 10 |

| Chloroform (CHCl₃) | 10 |

| Formic Acid (HCOOH) | 5 |

Data sourced from a study on Pulmonaria officinalis extracts. mdpi.com

After developing the TLC plate, visualization of the separated compounds is necessary. Since many phenolic compounds absorb UV light, they can often be seen as dark spots on a fluorescent plate under UV light at 254 nm or 360 nm. mdpi.comumich.edu For acidic compounds like this compound, specific chemical staining reagents can be used. Spraying the plate with a bromocresol green indicator solution will reveal acids as yellow spots against a green background. illinois.edu Another method involves using a methanol/sulfuric acid reagent followed by heating, which can induce charring to visualize organic compounds. mdpi.com

Extraction Methodologies and Optimization in Research Settings

The extraction of this compound from plant materials is the foundational step for its isolation and study. Research settings focus on optimizing extraction methodologies to maximize the yield and purity of the target compound. researchgate.net Techniques like solvent extraction and Ultrasound-Assisted Extraction (UAE) are prominent.

The choice of solvent is critical for efficiently extracting phenolic acids from plant matrices. The polarity of the solvent system must be matched to the polarity of the target compound. This compound, being a large polar molecule, requires polar solvents for effective solubilization.

Research has shown that mixtures of alcohol and water are effective for extracting phenolic compounds. Crude extracts from Salvia yunnanensis, the first known source of this compound, are typically subjected to extraction with an ethanol-water mixture. nih.gov Similarly, initial fractionation of Pulmonaria officinalis has been performed using a 50% methanol extract. mdpi.com The process often involves a subsequent acid-base extraction, where the aqueous extract is acidified to precipitate phenolic acids, which are then partitioned into a moderately polar organic solvent like ethyl acetate (B1210297). uwimona.edu.jmlibretexts.org This multi-step process helps to separate the desired acidic compounds from other constituents.

Table 2: Evaluated Solvent Systems for Phenolic Acid Extraction

| Solvent System | Plant Source Application | Purpose |

|---|---|---|

| 50% Ethanol-Water (v/v) | Salvia yunnanensis | Initial crude extraction |

| 50% Methanol | Pulmonaria officinalis | Initial fractionation mdpi.com |

Ultrasound-Assisted Extraction (UAE) is an advanced method that enhances extraction efficiency by using the energy of ultrasonic waves. mdpi.com This technique offers significant advantages over traditional maceration, including reduced extraction times and improved yields. scientificelectronicarchives.org The mechanical effects of acoustic cavitation generated by ultrasound disrupt plant cell walls, facilitating greater solvent penetration and mass transfer of the target compounds from the plant material into the solvent. mdpi.com

In the context of extracting compounds from Salvia species, ultrasonication has been specifically applied. For instance, the ethanol-water extraction of compounds from Salvia yunnanensis can be performed at an elevated temperature of 60°C with ultrasonic treatment to improve the process. While specific optimal parameters for this compound are not extensively detailed, general UAE optimization involves adjusting factors such as ultrasonic amplitude, temperature, extraction time, and the solid-to-liquid ratio to achieve the highest yield. mdpi.comnih.gov

Table 3: Key Parameters in Ultrasound-Assisted Extraction (UAE)

| Parameter | Description | Impact on Efficiency |

|---|---|---|

| Ultrasonic Amplitude/Power | The intensity of the ultrasonic waves. | Higher amplitude generally increases extraction by enhancing cavitation, but excessive power can degrade compounds. mdpi.com |

| Temperature | The temperature of the extraction medium. | Increased temperature can improve solvent diffusion and solubility but may cause degradation of thermolabile compounds. nih.gov |

| Time | The duration of the ultrasonic treatment. | Longer times can increase yield up to a point, after which equilibrium is reached or degradation may occur. scientificelectronicarchives.org |

| Solid/Liquid Ratio | The ratio of plant material to solvent volume. | A lower ratio (more solvent) facilitates better mass transfer and higher yields. nih.gov |

Biosynthetic Pathways and Precursor Studies

Role of the Phenylpropanoid Metabolic Pathway

The biosynthesis of Yunnaneic acid B is fundamentally dependent on the phenylpropanoid pathway. mdpi.comresearchgate.net This pathway is a major route in plants for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and phenolic acids. mdpi.comwikipedia.orgnih.gov The polyphenols found in Salvia species are primarily products of this metabolic route. mdpi.comresearchgate.net The pathway starts with the amino acid phenylalanine and, through a series of enzymatic modifications including deaminations, hydroxylations, and methylations, produces a variety of hydroxycinnamic acids. wikipedia.orgnih.govfrontiersin.org These intermediates, particularly caffeic acid, serve as the foundational units for more complex structures like this compound. mdpi.comresearchgate.net

Phenylalanine and Tyrosine as Biosynthetic Precursors

The primary starting materials for the phenylpropanoid pathway, and thus for this compound, are the aromatic amino acids phenylalanine and tyrosine. mdpi.commdpi.com These two amino acids feed into two parallel branches of the pathway. mdpi.com Phenylalanine is converted to cinnamic acid by the action of the enzyme phenylalanine ammonia-lyase (PAL), a key regulatory step in the pathway. mdpi.comwikipedia.orgnih.gov Tyrosine can also be utilized, particularly in certain plant families, where it is converted to p-coumaric acid by a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.orgmdpi.comfrontiersin.org Cinnamic acid produced from phenylalanine can also be converted to p-coumaric acid, making these pathways interconnected. frontiersin.org The commitment of these amino acids to the phenylpropanoid pathway is the crucial first step in the biosynthesis of a vast number of plant phenols. frontiersin.orgnih.gov

Caffeic Acid as a Central Biosynthetic Unit

This compound is a caffeic acid multimer, specifically a hexamer composed of six caffeic acid units. mdpi.comnih.gov Caffeic acid itself is a key intermediate in the phenylpropanoid pathway, derived from phenylalanine. mdpi.comresearchgate.net It serves as the fundamental structural unit for a wide range of phenolic acids found in Salvia species. mdpi.com These are classified based on their degree of polymerization into monomers, dimers, trimers, tetramers, and other multimers. mdpi.com this compound is structurally defined as a dimer of two Yunnaneic acid C molecules, with Yunnaneic acid C being a trimer of caffeic acid. mdpi.comnih.govresearchgate.netacs.org This hierarchical assembly underscores the central role of caffeic acid as the ultimate building block for these complex structures.

Chemical Synthesis Strategies and Analogues

Total Synthesis Approaches to Yunnaneic Acid B and Related Compounds

The total synthesis of this compound is intrinsically linked to the synthesis of its monomeric precursor, Yunnaneic acid C. acs.orgnih.gov The structural complexity of these dimeric natural products has made synthetic approaches challenging. beilstein-journals.org

Model Studies for Core Structure Construction

Initial efforts towards the synthesis of Yunnaneic acids focused on developing an efficient route to the monomeric units, Yunnaneic acids C and D. acs.org These studies were crucial for establishing a viable strategy for constructing the complex core structure. A key consideration was the development of a method to directly form the desired Diels-Alder adduct from a suitable carboxylic acid (dienophile) and a phenol (B47542) (latent diene). acs.org One promising reagent explored for this transformation was lead(IV) acetate (B1210297) (Pb(OAc)₄), known for its ability to dearomatize certain phenols. acs.org

Extensive model studies were conducted to explore the formation of the dimeric linkages present in Yunnaneic acids A and B. acs.orgnih.govresearchgate.net These investigations revealed that the inherent reactivity of the monomeric fragments does not favor the spontaneous formation of the correct dimeric structures. acs.orgnih.govresearchgate.net This suggests that enzymatic involvement may be necessary for the biosynthesis of these more complex members of the Yunnaneic acid family. acs.orgnih.govresearchgate.net

Strategies for Bicyclo[2.2.2]octene Core Formation

A pivotal achievement in the synthesis of Yunnaneic acid precursors was the development of a single-step method to form the characteristic bicyclo[2.2.2]octene core. acs.orgnih.govresearchgate.net This was accomplished through an oxidative dearomatization/Diels-Alder cascade reaction, a process that may mimic the natural biosynthetic pathway. acs.orgnih.govresearchgate.net This strategic cascade reaction starts from simple precursors and effectively controls the relative stereochemistry and regiochemistry of the substituents on the bicyclic core. acs.org

The bicyclo[2.2.2]octene framework is a rigid tricyclic system that is critical to the compound's structure and function. The formation of this core via the oxidative dearomatization/Diels-Alder cascade imposes significant steric constraints that dictate the molecule's reactivity. Alternative strategies for synthesizing bicyclo[2.2.2]octenes include Diels-Alder reactions of 2H-pyran-2-one derivatives with dienophiles like maleic anhydride. nih.gov

Synthetic Modification and Derivatization Studies

Given the difficulties in the total synthesis of this compound, research has also explored the preparation of its analogues and the development of semi-synthetic pathways.

Preparation of this compound Analogues

The synthesis of analogues of this compound can provide valuable insights into structure-activity relationships and potentially lead to compounds with improved properties. While specific synthetic schemes for a wide range of this compound analogues are not extensively detailed in the provided context, the synthesis of related dimeric structures offers a general blueprint. For instance, the synthesis of dimeric hydantoin (B18101) derivatives involved reacting an aminoester with a diisocyanide, yielding a variety of dimers linked by either aromatic or aliphatic chains. nih.gov Similarly, the synthesis of other complex dimeric natural products has been achieved through multi-step sequences, often involving the coupling of two monomeric units. nih.gov The synthesis of benzo[k,l]xanthene lignans, which share some structural similarities with components of Yunnaneic acids, has been achieved through the oxidative coupling of caffeic esters. irb.hr

| Analogue Type | General Synthetic Approach | Reference |

| Dimeric Hydantoins | Reaction of aminoester with diisocyanide | nih.gov |

| Benzo[k,l]xanthene Lignans | Oxidative coupling of caffeic esters | irb.hr |

Development of Semi-Synthetic Pathways

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials for chemical modifications, presents a viable alternative to the often lengthy and complex total synthesis of natural products. ebi.ac.uk This approach leverages the ability of biological systems to efficiently produce complex chiral molecules, which can then be chemically elaborated.

For this compound, a semi-synthetic approach would likely involve the isolation of its monomeric precursor, Yunnaneic acid C, from a natural source like Salvia yunnanensis. acs.orgnih.gov This naturally derived Yunnaneic acid C could then serve as the starting material for chemical attempts at dimerization to form this compound. While direct dimerization has been challenging, this approach would bypass the need for the multi-step synthesis of the monomer.

Another semi-synthetic strategy could involve precursor-directed biosynthesis. In this method, an unnatural precursor is fed to the producing organism, which then incorporates it into a new product. While not explicitly reported for this compound, this technique has been successfully used to generate novel analogues of other complex natural products.

The development of semi-synthetic routes is particularly valuable for producing compounds that are difficult to obtain through total synthesis, potentially offering a more efficient means to access this compound and its analogues for further study. ebi.ac.uk

Mechanistic Biological Activity Research

Antioxidant and Free Radical Scavenging Mechanisms

Yunnaneic acid B demonstrates significant antioxidant properties through various mechanisms, primarily investigated in in vitro settings. It has been identified as a component of Pulmonaria officinalis L. (lungwort) and has shown a capacity to counteract oxidative damage induced by potent reactive species. ugr.es

Peroxynitrite-Induced Oxidative Stress Modulation in vitro

Research indicates that this compound is effective in preventing oxidative stress induced by peroxynitrite (ONOO⁻), a powerful and damaging oxidant formed in biological systems. ugr.esresearchgate.net Studies have demonstrated that this compound can protect against the harmful effects of peroxynitrite in blood plasma. ugr.esmdpi.commdpi.com This protective activity is significant, as peroxynitrite is implicated in a variety of cellular damage pathways, including the nitration of tyrosine residues in proteins and the oxidation of lipids. ugr.esresearchgate.net The ability of this compound to mitigate these effects highlights its potential as a potent antioxidant agent. researchgate.net

Reduction of Oxidative Damage to Blood Plasma Proteins and Lipids

In vitro studies using blood plasma have shown that this compound effectively diminishes oxidative damage to essential biological macromolecules. ugr.esmdpi.commdpi.com Specifically, it has been observed to reduce the oxidation of thiol groups and the nitration of tyrosine in plasma proteins, which are key markers of oxidative and nitrative stress. ugr.es Furthermore, this compound has been shown to decrease plasma lipid peroxidation. ugr.esmdpi.commdpi.com This protective effect helps maintain the structural and functional integrity of proteins and lipids, which are crucial for normal physiological function. ugr.es

DPPH and Peroxynitrite Scavenging Efficacy Investigations

The direct radical-scavenging ability of this compound has been quantified in non-organic experimental systems. ugr.es These investigations provide a measure of the compound's intrinsic chemical reactivity towards specific free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical reduction assay and a peroxynitrite-scavenging efficacy test yielded specific EC₅₀ values for this compound. ugr.esmdpi.commdpi.com The EC₅₀ value represents the concentration of the antioxidant required to decrease the initial radical concentration by 50%.

The determined efficacy of this compound in these assays is detailed in the table below.

Table 1: Radical Scavenging Efficacy of this compound

| Assay | Radical | EC₅₀ Value (µg/mL) | Source(s) |

|---|---|---|---|

| DPPH Radical Reduction | DPPH | 7.14 | ugr.esmdpi.commdpi.com |

Cellular and Molecular Target Elucidation

Investigations into Specific Pathway Modulations

While the direct antioxidant and free radical scavenging activities of this compound are well-documented in vitro, research into its specific effects on cellular signaling pathways is still an emerging area. The current body of scientific literature primarily focuses on the compound's protective effects against externally induced oxidative damage rather than its modulation of specific intracellular signaling cascades, such as the NF-κB or MAPK pathways. Related compounds like rosmarinic acid have been shown to modulate such pathways, but direct evidence for this compound's involvement is limited. researchgate.netresearchgate.nettandfonline.com Therefore, the elucidation of the specific molecular targets and signaling pathways directly modulated by this compound remains a subject for future investigation.

Compound Reference Table

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Peroxynitrite |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

Interaction with Biological Macromolecules

Research into the mechanistic action of this compound has demonstrated its capacity to interact with and protect vital biological macromolecules. Studies have shown that this compound can effectively reduce oxidative damage to proteins and lipids within blood plasma. researchgate.netnih.gov In experimental models of peroxynitrite-induced oxidative stress, this compound was observed to diminish damage to these essential components. nih.gov Furthermore, it was found to prevent the decrease in the non-enzymatic antioxidant capacity of blood plasma under these stress conditions. researchgate.netnih.gov

The interaction of small molecules like this compound with macromolecules is governed by principles of structural organization. nih.gov These interactions often involve hydrophobic and electrostatic forces, where the amphiphilic nature of the molecule facilitates binding. nih.gov In the case of this compound, its protective effects on plasma proteins and lipids suggest a direct interaction, likely through its antioxidant properties, which can neutralize damaging free radicals and reactive oxygen species. researchgate.netmdpi.com This protective capability highlights a significant aspect of its biological activity at the macromolecular level.

Comparative Mechanistic Studies with Related Caffeic Acid Derivatives

Comparison with Yunnaneic Acid C's Antifungal and Cytotoxic Activities

Comparative analyses between this compound and its structural precursor, Yunnaneic acid C, reveal significant differences in their biological activities, particularly in their antifungal and cytotoxic effects. This compound is structurally a dimer composed of two Yunnaneic acid C molecules. researchgate.net This dimerization has a notable impact on its efficacy.

Antifungal Activity: Research has indicated that this compound possesses antifungal properties, though they are less potent than those of Yunnaneic acid C. A minor structural difference between the two results in a threefold reduction in antifungal activity for this compound against the fungus Candida albicans.

Table 1: Comparative Antifungal Activity against C. albicans

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 2.4 |

Cytotoxic Activity: Regarding cytotoxicity, this compound has been shown to have low toxicity towards peripheral blood mononuclear cells, with no significant cytotoxic effects observed at concentrations up to 50 μg/mL. researchgate.netnih.gov In contrast, preliminary studies suggest that Yunnaneic acid C may possess antitumor properties and can inhibit the proliferation of cancer cells. Furthermore, aqueous extracts of Salvia species containing various yunnaneic acid isomers have demonstrated promising cytotoxic effects against several human cancer cell lines, including hepatocellular (HepG2), cervical (HeLa), and breast carcinoma (MCF-7) cells. nih.gov

Analysis of Structure-Activity Relationships Regarding Biological Effects

The differences in the biological activities of this compound and C can be attributed to their distinct chemical structures. The primary structural difference is the state of oligomerization; Yunnaneic acid C is a trimer of caffeic acid, while this compound is a hexamer, existing as a dimer of Yunnaneic acid C. researchgate.net

This dimerization directly influences the molecule's interaction with biological targets. The reduced antifungal activity of this compound compared to Yunnaneic acid C is a clear example of this structure-activity relationship. The larger, more complex structure of this compound may hinder its ability to bind to fungal targets as effectively as the smaller Yunnaneic acid C molecule. This alteration in size and stereochemistry likely affects its binding affinity and, consequently, its inhibitory potency.

The structural variations, including the specific arrangement of caffeic acid-derived substituents and carboxylic acid groups, are critical to their functional properties. The way these functional groups are presented in three-dimensional space dictates the molecule's reactivity and its capacity for intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are fundamental to biological activity. makautexam.net The dimerization from C to B alters this spatial arrangement, leading to the observed modulation of its biological effects.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Yunnaneic acid C |

| Caffeic acid |

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Potency

Yunnaneic acid B is a complex natural product, a dimer composed of two molecules of Yunnaneic acid C. acs.org Yunnaneic acid C itself is a trimer of caffeic acid, featuring a distinctive bicyclo[2.2.2]octene core. researchgate.net The biological potency of this compound is therefore intrinsically linked to the structural and functional characteristics of its monomeric units and the nature of their dimeric linkage.

The presence and position of functional groups on the Yunnaneic acid scaffold are critical determinants of biological activity. The numerous hydroxyl (OH) groups, derived from the constituent caffeic acid units, are particularly significant.

Research comparing this compound to a homologous macrolactone analogue reveals the critical role of a specific hydroxyl group. The absence of a hydroxyl group at the C-12 position in this compound results in a threefold reduction in its antifungal activity against Candida albicans and also leads to lower solubility in polar solvents. This highlights the importance of this specific hydroxyl group for both target interaction and favorable physicochemical properties.

The functional groups of the Yunnaneic acid C monomer also provide insight into the activity of the this compound dimer. Key groups in the monomer include:

Hydroxyl groups on the C-3' and C-4' positions of the caffeoyl units, which are crucial for antioxidant activity and participate in intramolecular hydrogen bonding, enhancing structural stability.

A carboxylic acid group at the C-2 position , which can engage in hydrogen bonding.

An α,β-unsaturated ester at the C-6 position , which contributes to electrophilic reactivity.

Comparative analysis with other analogues further underscores the importance of hydroxylation. For instance, Yunnaneic acid D, which contains an additional hydroxyl group at the C-8 position of the bicyclo core compared to Yunnaneic acid C, exhibits increased hydrogen-bonding capacity. This suggests that modifications to the hydroxylation pattern can significantly modulate the compound's interactions with biological targets.

| Compound | Key Structural Difference | Impact on Antifungal Activity (IC₅₀ vs. C. albicans) |

| This compound | Lacks C-12 hydroxyl group | 2.4 μM |

| Analogue | Contains C-12 hydroxyl group | 0.8 μM (3-fold more potent) |

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial factor that can profoundly influence biological interactions, efficacy, and metabolic pathways. solubilityofthings.comnih.gov For complex molecules like this compound, the specific spatial orientation of its constituent parts is vital for its activity.

The monomer of this compound, Yunnaneic acid C, possesses a rigid bicyclo[2.2.2]octene core with a defined stereochemical configuration of (1R,2R,3S,4R). The synthesis of this core is governed by stereochemical principles that favor a specific orientation of the substituents. This fixed spatial arrangement is critical for presenting the functional groups in the correct orientation for binding to biological targets.

While specific studies comparing the biological activities of different stereoisomers of this compound have not been reported, the principles of stereochemistry suggest that any alteration to its chiral centers would likely have a significant impact on its biological profile. solubilityofthings.com The defined chirality of naturally occurring compounds is often essential for their specific interactions with chiral biological macromolecules like enzymes and receptors. nih.gov Therefore, the inherent stereochemistry of this compound is considered a key element for its biological function.

Role of Specific Functional Groups (e.g., Hydroxyl Groups)

Computational Approaches in SAR Analysis

Computational methods are powerful tools in modern drug discovery that allow for the analysis of SAR at a molecular level, providing insights that can be difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or score. jocpr.commdpi.com This method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Although specific molecular docking studies focusing on this compound were not identified in the reviewed literature, this approach has been proposed for its constituent monomer, Yunnaneic acid C. Computational models like AutoDock Vina could be used to predict the binding affinities of Yunnaneic acid C and its analogues to the active sites of inflammatory enzymes such as 5-lipoxygenase (5-LO) and cyclooxygenase (COX). Such studies would reveal the key amino acid residues involved in the binding and help explain the observed inhibitory activities. By extension, docking this compound into relevant biological targets could provide valuable information on how its larger dimeric structure influences binding mode and affinity compared to its monomeric counterpart.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models use calculated physicochemical properties or structural features, known as descriptors, to predict the activity of new or untested compounds. researchgate.net

A typical QSAR study involves:

Compiling a dataset of compounds with known structures and measured biological activities.

Calculating a wide range of molecular descriptors for each compound, which can include parameters related to lipophilicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., molecular volume).

Developing a mathematical equation that correlates a selection of these descriptors with the biological activity.

Validating the model to ensure its predictive power. nih.gov

No specific QSAR models have been published for this compound. However, the application of QSAR could be a valuable strategy for systematically exploring its SAR. By creating a library of virtual this compound derivatives with modifications to various functional groups and structural features, a QSAR model could predict their potential biological activities. This approach would help prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of new analogues with enhanced potency. nih.gov

Future Research Directions and Translational Perspectives

Advancements in Biosynthetic Engineering for Enhanced Production

Currently, Yunnaneic acid B is primarily obtained through extraction from plant sources like Salvia yunnanensis, Salvia miltiorrhiza, Pulmonaria officinalis, and Pulmonaria obscura. mdpi.comacs.org However, the concentration of this compound in these plants can be low and variable, ranging from 0.2 to 1.8 mg/g of dry weight in Pulmonaria officinalis. mdpi.com This variability makes reliance on natural sources for large-scale production challenging.

The biosynthetic pathway of this compound is rooted in the phenylpropanoid pathway, with caffeic acid serving as a fundamental building block. mdpi.com this compound is a hexamer of caffeic acid, specifically a dimer of Yunnaneic acid C. mdpi.com Understanding the enzymatic steps that lead from caffeic acid to the complex structure of this compound is paramount for biosynthetic engineering. The synthesis of related compounds like rosmarinic acid, which is a precursor to more complex phenolic acids, has been a subject of study and provides a foundation for this work. mdpi.com

Future research will likely focus on identifying and characterizing the specific enzymes—such as oxidases and cyclases—involved in the dimerization of Yunnaneic acid C to form this compound. Once these enzymes are identified, their genes can be cloned and expressed in microbial or plant cell culture systems. This approach, known as heterologous expression, could lead to significantly higher yields of this compound than what is achievable through extraction from natural plant sources. Optimizing fermentation conditions or cell culture parameters will be a critical step in maximizing production.

Novel Synthetic Strategies for Complex Analogues

The total synthesis of Yunnaneic acids C and D has been achieved, providing a significant breakthrough in the chemical synthesis of this class of compounds. acs.orgnih.govacs.org The key step in these syntheses was an oxidative dearomatization/Diels-Alder cascade reaction to form the characteristic bicyclo[2.2.2]octene core. acs.orgnih.govacs.org However, model studies aimed at forming the dimeric this compound from its monomeric precursors have suggested that the innate reactivity of these fragments does not favor spontaneous dimerization, hinting at the necessity of enzymatic involvement in its natural biosynthesis. acs.orgnih.gov

Future synthetic strategies will need to overcome this challenge. This could involve the development of novel coupling reactions that can efficiently and stereoselectively link two molecules of Yunnaneic acid C. The use of advanced catalytic systems or biomimetic approaches that mimic the enzymatic environment could be key. researchgate.net

Furthermore, the ability to synthesize this compound opens the door to creating a wide range of structural analogues. rsc.orgmdpi.com By modifying the functional groups on the aromatic rings or altering the stereochemistry of the bicyclic core, chemists can generate a library of novel compounds. These analogues would be invaluable for structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for the biological activity of this compound and potentially leading to the development of more potent or selective compounds.

Deeper Mechanistic Investigations into Biological Activities

Initial studies have revealed that this compound possesses antioxidant properties. It has been shown to scavenge peroxynitrite and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals in vitro. acs.orgresearchgate.net In a biological context, it has demonstrated the ability to diminish oxidative damage to blood plasma proteins and lipids and prevent the decrease of non-enzymatic antioxidant capacity in plasma induced by peroxynitrite. acs.orgresearchgate.net

However, the precise molecular mechanisms underlying these effects are not yet fully understood. Future research should aim to identify the specific cellular targets of this compound. This could involve techniques such as affinity chromatography to pull down interacting proteins or computational modeling to predict potential binding sites on key enzymes or receptors.

Investigating its effects on cellular signaling pathways involved in oxidative stress and inflammation, such as the NF-κB pathway, will be crucial. tandfonline.com Understanding how this compound modulates these pathways at a molecular level will provide a more complete picture of its biological activity. Comparative studies with its structural analogues will further elucidate the structure-activity relationships, pinpointing the pharmacophore responsible for its effects.

Development of Advanced Analytical Platforms for Detection and Quantification

Accurate and sensitive detection and quantification of this compound are essential for all aspects of its research, from biosynthetic studies to pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) are the current methods of choice for analyzing this compound in plant extracts. mdpi.comresearchgate.net These techniques allow for the separation and identification of this compound from other closely related phenolic compounds.

Future advancements in this area could involve the development of ultra-high-performance liquid chromatography (UHPLC) methods for faster and more efficient separations. mdpi.com The use of high-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the confident identification of this compound and its metabolites. researchgate.netresearchgate.net

Furthermore, developing validated quantitative methods, such as LC-MS/MS, is crucial for accurately determining the concentration of this compound in complex biological matrices like blood, plasma, and tissues. This will be essential for future preclinical and clinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The development of certified reference standards for this compound is also a critical need for ensuring the accuracy and comparability of results across different laboratories.

Exploration of this compound in Multi-Compound Research Paradigms

This compound exists in nature alongside a plethora of other phenolic compounds, such as rosmarinic acid, salvianolic acids, and lithospermic acid. mdpi.commdpi.com In traditional medicine, complex mixtures of compounds within an herb are often believed to act synergistically to produce a therapeutic effect.

Future research should explore the potential synergistic or additive effects of this compound when combined with other compounds found in its natural plant sources. This could involve in vitro and in vivo studies comparing the activity of pure this compound with that of the whole plant extract or defined mixtures of compounds.

Investigating the interactions of this compound with other phytochemicals could reveal novel mechanisms of action and potentially lead to the development of more effective multi-target therapies. This approach aligns with the principles of systems biology and network pharmacology, which seek to understand the complex interplay of multiple components within a biological system. Such research could validate the traditional use of plants containing this compound and pave the way for rationally designed poly-herbal formulations.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating and characterizing Yunnaneic Acid B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as HPLC or TLC for purification. Characterization should include high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and UV-Vis spectroscopy to identify chromophores. Ensure purity via HPLC with ≥95% peak homogeneity. Replicate protocols across multiple batches to confirm reproducibility .

- Data Standardization : Report retention times, solvent gradients, and spectral peaks with error margins (e.g., ±0.01 ppm for NMR). Include raw spectral data in supplementary materials .

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

- Experimental Design : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive/negative controls (e.g., DMSO for solvent effects). For in vitro assays, validate cell viability via MTT or resazurin assays to distinguish cytotoxicity from bioactivity .

- Statistical Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and use ANOVA for cross-group comparisons .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically evaluated?

- Contradiction Analysis : Conduct a meta-analysis using the I² statistic to quantify heterogeneity between studies. Stratify data by experimental models (e.g., cell lines vs. animal studies) or assay conditions (e.g., oxygen tension, serum concentration). Address confounding variables via subgroup analysis .

- Methodological Flaws : Scrutinize studies lacking sham controls or proper blinding. Prioritize data from assays adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What strategies optimize the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

- Synthetic Optimization : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use LC-MS to monitor reaction intermediates in real time. Calculate percent yield and enantiomeric excess (ee) for each analog .

- Data Validation : Cross-validate synthetic routes with computational tools (e.g., DFT for transition-state modeling). Compare NMR shifts with predicted spectra using databases like SciFinder .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

- Integrative Workflow :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK).

Metabolomics : Use LC-HRMS to map metabolic perturbations (e.g., TCA cycle intermediates).

Network Pharmacology : Integrate omics data via platforms like Cytoscape to prioritize target nodes .

- Data Interpretation : Apply false discovery rate (FDR) correction for multi-omics datasets. Validate hub targets using CRISPR/Cas9 knockout models .

Methodological Best Practices

- Replicability : Document all experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplementary materials. Use protocols from the Cochrane Handbook for systematic reviews to minimize bias .

- Ethical Compliance : For studies involving human-derived samples, detail IRB approval and participant consent protocols per . Exclude commercial datasets lacking provenance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.